An In-depth Technical Guide to the Core Chemical Properties of Hexadecanedioic Acid-d28
An In-depth Technical Guide to the Core Chemical Properties of Hexadecanedioic Acid-d28
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecanedioic acid-d28 is the deuterated form of hexadecanedioic acid, a long-chain dicarboxylic acid.[1][2] In this isotopically labeled version, the 28 hydrogen atoms on the methylene (B1212753) groups of the sixteen-carbon chain have been replaced with deuterium (B1214612). This stable isotope labeling makes it a valuable tool in various research applications, particularly in metabolic studies and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] Its non-deuterated counterpart, hexadecanedioic acid, also known as thapsic acid, is a naturally occurring dicarboxylic acid found in some plants and is involved in lipid metabolism.[3][4][5]
This technical guide provides a comprehensive overview of the core chemical properties of Hexadecanedioic acid-d28, detailed experimental protocols for its analysis, and insights into its role in metabolic pathways.
Core Chemical and Physical Properties
Hexadecanedioic acid-d28 is a white solid at room temperature.[6] Its fundamental properties, alongside those of its non-deuterated analog, are summarized in the tables below for easy comparison.
Table 1: General Chemical Properties
| Property | Value (Hexadecanedioic acid-d28) | Value (Hexadecanedioic acid) | Reference(s) |
| Chemical Formula | C₁₆H₂D₂₈O₄ | C₁₆H₃₀O₄ | [6] |
| Molecular Weight | 314.58 g/mol | 286.41 g/mol | [6] |
| CAS Number | 130348-90-2 | 505-54-4 | [6] |
| Appearance | White Solid | White crystalline solid | [6][7] |
| Synonyms | 1,16-Hexadecanedioic acid-d28, Thapsic acid-d28 | Thapsic acid, 1,16-Hexadecanedioic acid, 1,14-Tetradecanedicarboxylic acid | [6] |
Table 2: Physical Constants
| Property | Value (Hexadecanedioic acid) | Reference(s) |
| Melting Point | 120 - 123 °C | [3] |
| Boiling Point | 160-165 °C @ 0.7 Torr | [8] |
| Density | 1.0580 g/cm³ | [7] |
Table 3: Solubility
| Solvent | Solubility (Hexadecanedioic acid) | Reference(s) |
| Water | Practically insoluble | [3][7] |
| Organic Solvents (e.g., hexane, ether) | Soluble | [7] |
| DMSO | 57 mg/mL (199.01 mM) | [9] |
Experimental Protocols
Synthesis of Hexadecanedioic Acid-d28
General Protocol for H/D Exchange:
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Dissolution: Dissolve Hexadecanedioic acid in a suitable solvent that is amenable to H/D exchange, such as D₂O with a catalyst.
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Catalysis: A suitable catalyst, such as a palladium-based catalyst, can be used to facilitate the exchange of protons for deuterons at the α-positions to the carbonyl groups. For full deuteration of the alkyl chain, more forcing conditions or a multi-step synthesis might be required, potentially starting from a smaller deuterated building block and extending the carbon chain.
-
Heating and Stirring: The reaction mixture is heated and stirred for a prolonged period to ensure complete exchange. The reaction progress can be monitored by NMR spectroscopy.
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Work-up: After the reaction is complete, the product is isolated by removing the solvent under reduced pressure.
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Purification: The crude product is purified by recrystallization from a suitable solvent to yield pure Hexadecanedioic acid-d28.
Purification of Long-Chain Dicarboxylic Acids
Purification of long-chain dicarboxylic acids like Hexadecanedioic acid is crucial to remove impurities. A common method involves crystallization.
General Protocol for Purification by Crystallization:
-
Dissolution: Dissolve the crude dicarboxylic acid in a minimal amount of a suitable hot solvent in which the acid has high solubility at elevated temperatures and low solubility at room temperature.
-
Decolorization (Optional): If the solution is colored, activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Analysis by GC-MS
Hexadecanedioic acid-d28 is an ideal internal standard for the quantification of endogenous hexadecanedioic acid and other fatty acids in biological samples.
Protocol for GC-MS Analysis:
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Sample Preparation:
-
To a known volume of the biological sample (e.g., plasma, tissue homogenate), add a known amount of Hexadecanedioic acid-d28 as an internal standard.
-
Perform a liquid-liquid extraction to isolate the lipids.
-
-
Derivatization:
-
Convert the fatty acids to their more volatile methyl esters (FAMEs) by reacting with a derivatizing agent such as BF₃ in methanol.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Use a suitable capillary column for the separation of FAMEs.
-
The mass spectrometer can be operated in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring the characteristic ions of the analyte and the deuterated internal standard.
-
-
Quantification:
-
Construct a calibration curve by analyzing standards with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Determine the concentration of the analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Metabolic Pathways
Hexadecanedioic acid is involved in fatty acid metabolism. It is activated in the mitochondrial and microsomal fractions of the liver.[10] The activation of hexadecanedioic acid is a critical step for its subsequent metabolism. This process is analogous to the activation of other fatty acids, which involves the formation of a thioester with coenzyme A (CoA), catalyzed by an acyl-CoA synthetase.
The metabolism of long-chain dicarboxylic acids can proceed via β-oxidation from both ends of the molecule. This process shortens the carbon chain by two carbons in each cycle, producing acetyl-CoA, which can then enter the citric acid cycle for energy production.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the deuteration, the ¹H NMR spectrum of Hexadecanedioic acid-d28 will be significantly simplified compared to its non-deuterated counterpart. The most prominent signals in the ¹H NMR spectrum of Hexadecanedioic acid are the protons of the methylene groups, which would be absent in the deuterated version. The only remaining signals in the ¹H NMR spectrum of the deuterated compound would be from the carboxylic acid protons, which typically appear as a broad singlet in the downfield region (around 10-13 ppm), and any residual protons from incomplete deuteration.
The ¹³C NMR spectrum of Hexadecanedioic acid-d28 will show signals for the carbonyl carbons and the deuterated methylene carbons. The signals for the deuterated carbons will be triplets due to coupling with deuterium (spin I=1).
Table 4: Expected NMR Spectral Data
| Nucleus | Hexadecanedioic acid-d28 (Expected) | Hexadecanedioic acid (Typical Shifts) |
| ¹H NMR | Broad singlet (~10-13 ppm, -COOH) | Multiplets (~1.2-1.6 ppm, -CH₂-), Triplet (~2.2-2.4 ppm, -CH₂-COOH), Broad singlet (~12 ppm, -COOH) |
| ¹³C NMR | Signal for -C=O, Triplets for -CD₂- | Signal for -C=O (~175-185 ppm), Signals for -CH₂- (~20-40 ppm) |
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak for Hexadecanedioic acid-d28 will be observed at a higher m/z value compared to the non-deuterated compound due to the mass of deuterium. The fragmentation pattern will also be different, reflecting the presence of deuterium atoms. Common fragmentations for dicarboxylic acids include the loss of water (H₂O or D₂O) and the loss of a carboxyl group (-COOH or -COOD).
Infrared (IR) Spectroscopy
The IR spectrum of Hexadecanedioic acid-d28 will show characteristic absorptions for the carboxylic acid functional group. The O-H stretch will appear as a very broad band in the region of 2500-3300 cm⁻¹. The C=O stretch will be a strong, sharp peak around 1700 cm⁻¹. The C-D stretching vibrations will appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹) of the non-deuterated compound.
Table 5: Characteristic IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 2500-3300 (very broad) |
| C-D stretch | ~2100-2200 |
| C=O stretch (carboxylic acid) | ~1700 |
| C-O stretch | ~1210-1320 |
| O-H bend | ~920 |
Conclusion
Hexadecanedioic acid-d28 is a powerful tool for researchers in the fields of metabolism, pharmacology, and analytical chemistry. Its well-defined chemical and physical properties, coupled with its utility as an internal standard, make it an indispensable compound for accurate and precise quantitative studies. The experimental protocols and metabolic pathway information provided in this guide offer a solid foundation for its application in a research setting. The distinct spectral characteristics arising from its deuterium labeling further enhance its utility in detailed structural and mechanistic investigations.
References
- 1. EP3838383A1 - Method and system for extracting long chain dicarboxylic acid - Google Patents [patents.google.com]
- 2. LC-MS/MS bioanalysis of plasma 1, 14-tetradecanedioic acid and 1, 16-hexadecanedioic acid as candidate biomarkers for organic anion-transporting polypeptide mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6218574B1 - Process for purifying long-chain dicarboxylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. benchchem.com [benchchem.com]
- 7. data.epo.org [data.epo.org]
- 8. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. lipidmaps.org [lipidmaps.org]
